REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][CH2:5][NH2:6].[F:7][C:8]1[CH:9]=[C:10]([C:14](=O)[CH3:15])[CH:11]=[CH:12][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[Cl:2][CH2:3][CH2:4][CH2:5][N:6]=[C:14]([C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([F:7])[CH:9]=1)[CH3:15] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCN
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was then extracted with ethyl acetate (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate removed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN=C(C)C1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |